3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(8-6-12)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYFFCMCTAMUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Strategies and Strategic Precursor Selection for 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond). This approach simplifies the molecule into two key precursors:
An activated derivative of 3-methylbenzoic acid : This could be 3-methylbenzoyl chloride or the carboxylic acid itself, which would require a coupling agent for the subsequent reaction.
4-(Aminomethyl)benzenesulfonamide : This amine-containing sulfonamide serves as the other half of the final molecule.
This strategy is advantageous as it breaks the complex molecule into two distinct and synthetically accessible fragments. The synthesis of 4-(aminomethyl)benzenesulfonamide itself can be envisioned starting from toluene (B28343) or a related precursor, involving steps like chlorosulfonation, amination to form the sulfonamide, and subsequent functional group manipulations to introduce the aminomethyl group.
Development and Optimization of Synthetic Pathways for N-substituted Benzamide (B126) Sulfonamide Cores
The core structure of the target molecule is an N-substituted benzamide linked to a sulfonamide moiety. The forward synthesis, based on the retrosynthetic analysis, typically involves an amide coupling reaction.
A common and effective method is the reaction of an acyl chloride with an amine. In this case, 3-methylbenzoyl chloride would be reacted with 4-(aminomethyl)benzenesulfonamide . This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
Alternatively, the amide bond can be formed directly from 3-methylbenzoic acid and 4-(aminomethyl)benzenesulfonamide using peptide coupling reagents. researchgate.net Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are frequently used to facilitate this transformation, which proceeds under mild conditions. researchgate.net
The synthesis of the sulfonamide portion of related compounds often involves reacting a sulfonyl chloride with an amine. nih.govimpactfactor.org For the specific precursors in this synthesis, established methods for creating both the benzamide and sulfonamide functionalities are well-documented in organic chemistry literature. indexcopernicus.comresearchgate.netnih.gov
Chemo- and Regioselective Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. nih.gov For this compound, analogues can be synthesized to probe the importance of various structural features.
The general SAR for sulfonamides indicates that the sulfanilamide (B372717) skeleton is often a minimum requirement for certain biological activities, and the relative positions of the amino and sulfonyl groups on the benzene (B151609) ring are critical. pharmacy180.comyoutube.com Modifications to the N-1 substituent of the sulfonamide can significantly alter its activity. pharmacy180.com
Chemo- and regioselective synthesis of analogues is best achieved by employing a modular synthetic approach, where different substituted precursors are used in the key coupling step.
Modification of the Benzoyl Moiety : By replacing 3-methylbenzoic acid with other substituted benzoic acids (e.g., 4-chlorobenzoic acid, 2-methoxybenzoic acid), a series of analogues with varied substituents on the benzoyl ring can be generated.
Modification of the Sulfamoylphenyl Moiety : Similarly, using analogues of 4-(aminomethyl)benzenesulfonamide with different substitution patterns on the phenyl ring allows for exploration of the SAR of this part of the molecule.
This building-block approach is generally more efficient and provides better control over chemo- and regioselectivity compared to attempting modifications on the final, more complex molecule.
Green Chemistry Principles in the Synthesis of N-substituted Benzamide Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Several greener methodologies have been developed for the synthesis of amides and sulfonamides.
Use of Greener Solvents : Water is considered an environmentally benign solvent. tandfonline.com Methods for synthesizing sulfonamides in water have been developed, which can simplify product isolation as the sulfonamide products are often poorly soluble in water and can be collected by filtration. researchgate.net
Solvent-Free Reactions : The direct N-benzoylation of amines can be achieved under solvent- and activation-free conditions, for instance, by using vinyl benzoate (B1203000) as a benzoylating agent. tandfonline.comtandfonline.com Mechanochemical approaches, using a ball mill, also offer a solvent-free route for the synthesis of sulfonamides. rsc.org
Catalytic Methods : The use of catalysts, such as boric acid, can facilitate the direct amidation of carboxylic acids and amines, reducing the need for stoichiometric activating agents that generate waste. sciepub.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic and solvent-free methods often lead to higher atom economy.
Applying these principles to the synthesis of this compound could involve using a catalytic method for the amide bond formation in a high-boiling, recyclable solvent or under solvent-free conditions to minimize environmental impact.
Advanced Spectroscopic and Chromatographic Methods for Research-Oriented Structural Elucidation and Purity Assessment
The structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. researchgate.netindexcopernicus.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms. For this molecule, one would expect to see distinct signals for the aromatic protons on both the 3-methylphenyl and 4-sulfamoylphenyl rings, a singlet for the methyl (CH₃) group, a doublet for the benzylic methylene (B1212753) (CH₂) protons coupled to the amide N-H, a triplet for the amide N-H proton, and a singlet for the sulfonamide (SO₂NH₂) protons.
¹³C NMR : The carbon-13 NMR spectrum reveals the number of unique carbon environments. Characteristic signals would include those for the carbonyl carbon of the amide, the various aromatic carbons, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include N-H stretching vibrations for the amide and sulfonamide groups, a strong C=O stretching vibration for the amide carbonyl, and characteristic asymmetric and symmetric S=O stretching vibrations for the sulfonamide group. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
LC/MS : Liquid Chromatography-Mass Spectrometry is used to separate the compound from impurities and confirm its molecular weight.
HRMS : High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.
Fragmentation Patterns : Electron Ionization (EI) or Electrospray Ionization (ESI) MS can show characteristic fragmentation patterns, such as cleavage of the amide bond or the bond between the benzyl (B1604629) group and the nitrogen atom, which helps in structural elucidation. nih.gov
Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, providing further confirmation of its empirical formula.
The combination of these methods allows for unambiguous identification of the synthesized compound and rigorous assessment of its purity. nih.gov
Predicted ¹H and ¹³C NMR Data
| Type | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H NMR | ~8.5 - 9.0 | Triplet, 1H (Amide NH ) |
| ~7.2 - 7.8 | Multiplets, 8H (Aromatic protons from both rings) | |
| ~7.0 | Singlet (broad), 2H (Sulfonamide NH₂ ) | |
| ~4.5 | Doublet, 2H (Benzylic CH₂ ) | |
| ~2.4 | Singlet, 3H (Methyl CH₃ ) | |
| ¹³C NMR | ~167 | Carbonyl (C =O) |
| ~120 - 145 | Multiple signals (Aromatic C arbons) | |
| ~45 | Benzylic C H₂ | |
| ~21 | Methyl C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3350 | N-H Stretch (Amide & Sulfonamide) |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1650 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1340 | S=O Asymmetric Stretch (Sulfonamide) |
| ~1160 | S=O Symmetric Stretch (Sulfonamide) |
Molecular and Electronic Structure: Theoretical and Experimental Insights
Conformational Analysis and Geometrical Optimizations of 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide
The conformational landscape of flexible molecules like this compound is crucial for understanding their biological activity and molecular recognition properties. Conformational analysis and geometrical optimization are typically performed using computational chemistry methods. These studies aim to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating their potential energies.
For analogous structures like aryl sulfonamides, computational studies often employ methods such as molecular mechanics (MM+) for initial geometry optimization, followed by more accurate quantum chemical methods like Density Functional Theory (DFT). bsu.by The process involves systematically rotating the rotatable bonds—such as the C-S, S-N, and amide bonds—to map the potential energy surface and locate the energy minima corresponding to stable conformers.
In related sulfonamides, the conformation around the S-N bond is of particular interest. Studies on similar molecules have shown that the S–N bond is often nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov For N-phenylbenzenesulfonamides, synclinal conformations are frequently preferred. researchgate.net The orientation of the N-H bond relative to the substituents on the aniline (B41778) ring is another key conformational feature. For instance, in 4-methyl-N-(3-methylphenyl)benzenesulfonamide, the N-H bond adopts a conformation that is anti to the 3-methyl group on the aniline ring. researchgate.net The central amide core in related benzamides is often twisted out of the planes of the adjacent aromatic rings. nih.gov These computational approaches provide insights into the preferred shapes of the molecule in the gas phase or in solution, which can then be compared with experimental data.
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For compounds like this compound, methods such as Density Functional Theory (DFT) with functionals like B3LYP and B3PW91 are commonly used to calculate a range of electronic properties. epstem.net
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. bsu.by
From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity.
Table 1: Quantum Chemical Reactivity Descriptors This table presents a set of typical reactivity descriptors that are calculated using the energies of the Frontier Molecular Orbitals (HOMO and LUMO). The values are representative for this class of molecules.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These computational analyses provide a detailed picture of the molecule's electronic characteristics and potential interaction sites. epstem.net
X-ray Crystallographic Analysis of Related N-Benzamide Sulfonamide Molecular Architectures and Packing Motifs, emphasizing hydrogen bonding and dihedral angles
While the specific crystal structure for this compound is not available, detailed X-ray diffraction studies on the closely related isomer, N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, provide significant insights into the molecular architecture and packing of this class of compounds. nih.govresearchgate.net
In the crystal structure of N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, the sulfonyl and amide groups exhibit tetrahedral and planar geometries, respectively. nih.govresearchgate.net The molecule is not planar; the dihedral angle between the central benzene ring and the amide group is 24.1 (3)°, while the angle between the central ring and the tolyl group is 68.2 (16)°. nih.govresearchgate.net This twisted conformation is a common feature in related benzamide (B126) and sulfonamide structures. researchgate.netnih.govresearchgate.net For example, in 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 70.06 (3)°. nih.gov
Hydrogen bonding is a dominant force in the crystal packing of these molecules. In N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming a linear chain. nih.govresearchgate.net Specifically, the amide N-H group and one of the sulfonyl oxygen atoms participate in these interactions. nih.govresearchgate.net This type of N—H⋯O=S hydrogen bonding is a characteristic packing motif for sulfonamides, leading to various patterns such as dimeric, zigzag, helical, and straight chains. researchgate.netmdpi.com The crystal packing is further stabilized by weak C—H⋯O contacts and extensive π–π interactions between the aromatic rings. nih.govresearchgate.net
Table 2: Crystal Data for N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide Data obtained from the crystallographic study of a closely related isomer. nih.govresearchgate.net
| Parameter | Value |
| Formula | C₂₀H₁₈N₂O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5344 (2) |
| b (Å) | 8.8477 (3) |
| c (Å) | 12.4383 (4) |
| α (°) | 77.924 (2) |
| β (°) | 75.382 (2) |
| γ (°) | 86.537 (2) |
| Volume (ų) | 888.67 (5) |
| Z | 2 |
Table 3: Hydrogen Bond Geometry for N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide D = Donor, A = Acceptor. Distances are in angstroms (Å) and angles are in degrees (°). nih.gov
| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |
| N7—H7⋯O27 | 0.86 (2) | 1.99 (2) | 2.813 (2) | 160 (2) |
| N25—H25⋯O17 | 0.84 (2) | 2.38 (2) | 3.062 (2) | 140 (2) |
| C4—H4⋯O18 | 0.95 | 2.40 | 3.047 (3) | 125 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions, including Saturation Transfer Difference (STD) NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. nih.gov For a compound like this compound, ¹H and ¹³C NMR spectra would confirm the chemical structure by showing characteristic chemical shifts and coupling patterns for the different protons and carbons in the molecule. In related benzamides, hindered rotation around the C(O)–NH single bond can lead to the non-equivalence of amide protons, resulting in distinct resonance signals. nih.gov
To study intermolecular interactions, especially with large biomolecular receptors like proteins, Saturation Transfer Difference (STD) NMR is a particularly valuable method. researchgate.netspringernature.com This technique is designed to detect transient binding between a small molecule ligand and a large receptor. researchgate.netglycopedia.eu
The STD NMR experiment operates by selectively irradiating (saturating) protons of the large receptor molecule. glycopedia.eu This saturation is transferred via spin diffusion throughout the protein and, crucially, to any ligand that is bound to it. springernature.comglycopedia.eu When the ligand dissociates back into the solution, it retains this "memory" of saturation. By subtracting a reference spectrum (where the protein is not irradiated) from the saturated spectrum, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows signals from the protons of the ligand that were in close proximity to the receptor, thereby confirming binding. researchgate.net
Furthermore, the intensities of the signals in the STD spectrum are not uniform. Protons on the ligand that make the closest contact with the protein surface receive the most saturation and thus show the strongest signals. glycopedia.eu This allows for "epitope mapping," which identifies the specific parts of the ligand that are directly involved in the binding interaction. springernature.com By analyzing the buildup of the STD effect as a function of saturation time, it is also possible to gain information about the binding affinity (dissociation constant, KD) of the ligand-receptor complex. glycopedia.euscispace.com
Computational Chemical Biology and Molecular Interactions
Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide, this method would be employed to screen libraries of biological targets to identify potential protein partners (putative targets).
Once a target is identified, docking simulations can predict the binding mode of the compound within the active site. This involves analyzing various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein. For instance, studies on similar sulfonamide-containing molecules show that the sulfamoyl group often acts as a key hydrogen bond donor or acceptor, interacting with polar residues in the target's binding pocket. mdpi.com The benzamide (B126) portion can engage in π-π stacking or hydrophobic interactions. nih.gov The specific binding orientation and scoring function values from docking can help prioritize compounds for further experimental testing. mdpi.com
Table 1: Illustrative Molecular Docking Interaction Profile for a Benzamide Derivative
| Interaction Type | Ligand Group Involved | Protein Residue Example | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Sulfamoyl (-SO₂NH₂) | Thr199 | 2.8 |
| Hydrogen Bond | Amide (-C=O) | Gln122 | 3.1 |
| Hydrophobic | Methylphenyl group | Leu150, Val165 | N/A |
Note: This table is a generalized representation based on typical interactions for this class of compounds and does not represent specific results for this compound.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the atomic and molecular motion, providing a dynamic view of the binding. For the this compound-protein complex, an MD simulation would reveal how the ligand's conformation changes within the binding site and whether the key interactions identified in docking are maintained. nih.gov
Analysis of the simulation trajectory can yield important data, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable complex will typically show low RMSD fluctuations. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. researchgate.net
Pharmacophore Modeling and Ligand-Based Virtual Screening Methodologies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically include features like hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (from the oxygen atoms), hydrophobic regions (from the aromatic rings), and aromatic centers. mdpi.com
This model can then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features, a process known as ligand-based virtual screening. nih.govmdpi.com This approach is valuable when the structure of the biological target is unknown and can lead to the discovery of new chemical scaffolds with potentially similar or improved activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. researchgate.net
These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov A statistically significant QSAR model can be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.govnih.gov For example, a QSAR study on N-acylbenzenesulfonamides revealed that anticancer activity depends on topological distances and charge-related descriptors. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences long-range interactions with the target. |
| Steric | Molar Volume | Affects how well the molecule fits into the binding site. |
| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |
Note: This table lists general descriptors and their relevance, not a specific QSAR model for the title compound.
Chemoinformatic Approaches to Scaffold Modification and Design of Chemical Probes
Chemoinformatics employs computational methods to analyze chemical information. In the context of this compound, chemoinformatic tools can be used to explore "chemical space" around its core structure. This involves identifying potential sites for modification to improve properties like potency, selectivity, or metabolic stability. For example, replacing the methyl group or altering the substitution pattern on the phenyl rings could be explored virtually. nih.gov
Furthermore, these approaches are used to design chemical probes. A chemical probe is a molecule designed to specifically interact with a biological target, often by incorporating a reporter tag (like a fluorophore or an alkyne handle for click chemistry) or a photoreactive group. ljmu.ac.ukunimi.it Chemoinformatic analysis would help in designing a probe based on the this compound scaffold that retains its binding affinity for its target while allowing for visualization or identification of that target in biological systems. unimi.it
Mechanistic Investigations of Enzyme Inhibition and Molecular Recognition
In Vitro Enzyme Kinetic Studies
The primary mechanism by which sulfonamide-containing compounds, including benzamide (B126) derivatives, exert their biological effects is through the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs). In vitro enzyme kinetic studies are fundamental to characterizing this inhibition.
The inhibition of various human (h) CA isoforms by a range of benzamide-4-sulfonamides has been systematically investigated. These studies typically determine the inhibition constants (Kᵢ) and shed light on the type of inhibition. For sulfonamides, the inhibition is generally competitive with the carbon dioxide substrate, as they bind to the zinc ion within the enzyme's active site.
A series of benzamides incorporating 4-sulfamoyl moieties have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms. For instance, hCA II, VII, and IX are often inhibited in the low nanomolar or even subnanomolar ranges, while hCA I is typically less sensitive to this class of inhibitors. nih.gov The inhibitory potency is influenced by the specific substitutions on the benzamide scaffold.
Below is a table summarizing the inhibition constants (Kᵢ) for a selection of benzamide-sulfonamide derivatives against various human carbonic anhydrase isoforms, illustrating the potent and often selective nature of this class of inhibitors.
| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) | hCA IX (Kᵢ nM) |
| Acetazolamide (Standard) | 250 | 12.1 | 2.5 | 25.8 |
| Benzamide-4-sulfonamide Derivative 1 | 334 | 8.4 | - | 25.4 |
| Benzamide-4-sulfonamide Derivative 2 | 5.3 | 0.6 | - | 3.1 |
| N-((4-sulfamoylphenyl)carbamothioyl)benzamide Derivative 3 | 13.3 | 5.3 | 1.1 | - |
| Benzenesulfonamide incorporating pyrazolecarboxamide (Compound 4c) | - | - | - | 8.5 |
| Benzenesulfonamide incorporating pyrazolecarboxamide (Compound 15) | 725.6 | 3.3 | - | 6.1 |
Data sourced from multiple studies on related benzamide and sulfonamide compounds. nih.govmdpi.com
Biophysical Techniques for Protein-Ligand Binding Analysis
Direct measurement of the binding affinity and thermodynamics of an inhibitor to its target enzyme provides deeper insights into the molecular recognition process. While specific data for 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is not available, several biophysical techniques are routinely employed for such analyses with related sulfonamide inhibitors.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.
Surface Plasmon Resonance (SPR): SPR is a sensitive technique for monitoring the binding and dissociation of ligands to a target protein immobilized on a sensor surface in real-time. It allows for the determination of association (kₐ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated.
NMR Spectroscopy: Nuclear Magnetic Resonance can be used to identify the specific amino acid residues (binding epitopes) in the enzyme's active site that interact with the inhibitor. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation mapping are powerful tools for this purpose.
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of the inhibitor bound to the enzyme. These structures reveal the precise binding mode, orientation, and the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For example, crystallographic studies of various sulfonamides bound to carbonic anhydrases have elucidated the key interactions with the active site zinc ion and surrounding amino acid residues. rsc.org
Elucidation of Allosteric Modulatory Mechanisms at the Molecular Level
The primary and most studied mechanism of action for sulfonamide-based inhibitors of carbonic anhydrases is direct, competitive inhibition at the catalytic zinc ion in the active site. The sulfonamide group coordinates directly to the zinc, displacing the catalytic water molecule.
While the concept of allosteric modulation is a significant area of research for many receptor and enzyme systems, it is less commonly associated with the classical mechanism of carbonic anhydrase inhibition by sulfonamides. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. There is limited evidence in the reviewed literature to suggest that benzamide-sulfonamide compounds act as allosteric modulators of carbonic anhydrases. Their potent, low nanomolar inhibition constants are consistent with high-affinity binding and direct occlusion of the active site. However, the potential for allosteric modulation in other enzyme systems or for novel sulfonamide scaffolds remains an area of active investigation. nih.gov
Probing Specific Molecular Pathways and Cellular Processes in Research Models
The specific and potent inhibition of carbonic anhydrases by sulfonamides makes them valuable tools for probing the physiological and pathological roles of these enzymes.
Carbonic Anhydrase Inhibition: This is the most well-documented molecular pathway affected by compounds structurally related to this compound. Carbonic anhydrases are ubiquitous enzymes involved in a wide array of physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. nih.gov By inhibiting specific CA isoforms, researchers can investigate their precise roles in various tissues and disease states. For example, inhibition of tumor-associated isoforms like CA IX and XII is a key strategy in cancer research, as these enzymes are involved in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation. nih.govderpharmachemica.com
Protease and Dihydropteroate (B1496061) Synthase Inhibition: While sulfonamides are a broad class of compounds with diverse biological activities, the benzamide-sulfonamide scaffold is most strongly and consistently associated with carbonic anhydrase inhibition. There is currently a lack of significant scientific evidence to suggest that compounds of this specific structural class are potent inhibitors of proteases or dihydropteroate synthase. The latter is the target for antibacterial sulfa drugs, which are structurally distinct from the benzamide derivatives discussed here.
Advanced Characterization Techniques in Chemical Research
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis in Research Contexts
High-resolution mass spectrometry (HRMS) is a cornerstone technique in chemical research, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. nih.gov For 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide, HRMS would be crucial in confirming its successful synthesis. The technique can differentiate between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the assigned structure.
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₅H₁₆N₂O₃S) can be calculated. This calculated mass would then be compared to the experimentally determined mass from an HRMS instrument, with a minimal mass error (typically in the parts-per-million range) indicating a correct assignment.
Beyond the precise molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. researchgate.net When the molecular ion of this compound is subjected to collision-induced dissociation, it is expected to fragment at its most labile bonds. For N-benzyl benzamide (B126) derivatives, characteristic fragmentation often involves cleavage of the benzylic C-N bond. nih.gov
Expected fragmentation patterns for this compound would likely include:
Cleavage of the bond between the methylene (B1212753) group and the nitrogen atom, potentially forming a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.
Fragmentation of the sulfonamide group.
Cleavage of the amide bond.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₇N₂O₃S⁺ | 321.0954 |
| [M+Na]⁺ | C₁₅H₁₆N₂O₃SNa⁺ | 343.0773 |
This table is generated based on theoretical calculations and does not represent experimental data.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable) and Conformational Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.org An essential prerequisite for a molecule to be CD-active is the presence of a chromophore in a chiral environment.
The proposed structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and lacks a stereocenter. quora.com Consequently, this specific compound would not exhibit a CD spectrum. quora.com However, CD spectroscopy would become a highly relevant and informative technique if chiral analogues of this molecule were to be synthesized.
For instance, if a chiral center were introduced into the molecule, such as by substitution on the methylene bridge or by using a chiral methyl-substituted benzoyl group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for:
The determination of the absolute configuration of the chiral centers.
The study of the conformational preferences of the molecule in solution.
The analysis of enantiomeric purity.
While not applicable to this compound itself, the principles of CD spectroscopy are vital in the broader context of drug discovery and development, where the chirality of a molecule can have profound implications for its biological activity. It has been shown that an achiral molecule can acquire a chiral spectroscopic signature when interacting with a chiral environment, a phenomenon known as induced circular dichroism. synchrotron-soleil.fr
Advanced Chromatographic Separations (e.g., Preparative HPLC) for Isolation of Research Compounds
Following a chemical synthesis, the target compound is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Preparative high-performance liquid chromatography (HPLC) is a widely used technique for the isolation and purification of compounds in a research setting. warwick.ac.uk This method is scalable and can be adapted to purify milligrams to grams of a target compound. sielc.com
For the purification of this compound, a reverse-phase HPLC method would likely be employed. researchgate.net In this approach, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov
The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By carefully optimizing the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved, allowing for the isolation of the desired compound with high purity. The progress of the purification can be monitored using a detector, such as a UV-Vis detector, and the fractions containing the pure compound are collected.
Table 2: Illustrative Preparative HPLC Parameters for the Purification of a Benzamide/Sulfonamide Compound
| Parameter | Condition |
|---|---|
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 10% B to 90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
This table represents a typical starting point for method development and would require optimization for the specific compound.
Future Research Directions and Unexplored Avenues for 3 Methyl N 4 Sulfamoylphenyl Methyl Benzamide
Development of Novel Synthetic Routes for Diverse Analog Libraries
The exploration of the structure-activity relationship (SAR) of 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide is contingent on the availability of a diverse library of analogs. Future research should prioritize the development of novel and efficient synthetic routes that allow for systematic modifications of all three key components of the molecule: the 3-methylbenzoyl group, the central phenylmethyl linker, and the 4-sulfamoylphenyl moiety.
Key areas for synthetic exploration include:
Combinatorial Chemistry Approaches: High-throughput synthesis methodologies can be employed to rapidly generate a large number of analogs. This could involve parallel synthesis techniques where a common intermediate is reacted with a variety of building blocks.
Late-Stage Functionalization: Developing methods for the late-stage modification of the core scaffold would be highly valuable. This would enable the introduction of diverse functional groups at various positions on the aromatic rings, allowing for fine-tuning of the molecule's properties.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of reaction efficiency, scalability, and safety, facilitating the production of larger quantities of key intermediates and final compounds for extensive biological evaluation.
A systematic approach to analog design, guided by computational modeling, will be crucial in maximizing the information gained from these synthetic efforts. A representative library of analogs could include variations in the substitution pattern of the benzoyl ring, replacement of the methyl group with other alkyl or electron-withdrawing/donating groups, and modification of the sulfonamide group.
Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating the discovery and optimization of novel derivatives of this compound. These computational tools can analyze vast datasets to identify complex patterns and predict the biological activity and physicochemical properties of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates. researchgate.net
Future applications of AI and ML in this context include:
Predictive Modeling: Machine learning models can be trained on existing data for sulfonamide and benzamide-containing compounds to predict the biological activity of newly designed analogs of this compound. nih.gov
Generative Models: Generative adversarial networks (GANs) and other generative models can be used to design novel molecular structures with desired properties, exploring a much wider chemical space than is possible with traditional methods.
In Silico ADME/Tox Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. researchgate.net
By leveraging the predictive power of AI and ML, researchers can significantly reduce the time and cost associated with the design-make-test-analyze cycle in drug discovery.
Exploration of Polypharmacology and Multi-Target Modulators from an Academic Perspective
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is gaining increasing traction as a strategy for treating complex diseases. nih.govresearchgate.net The structural features of this compound, particularly the presence of both a benzamide (B126) and a sulfonamide moiety, suggest its potential to act as a multi-target modulator. nih.govresearchgate.net Sulfonamides are known to interact with a wide range of enzymes and receptors. researchgate.netsciepub.com
Future academic research should focus on a systematic exploration of the polypharmacological potential of this compound and its analogs. This would involve:
Target Deconvolution: Employing chemoproteomics and other target identification methods to uncover the full spectrum of proteins that interact with this compound.
Rational Design of Multi-Target Ligands: Intentionally designing derivatives that are optimized to interact with two or more specific targets implicated in a particular disease pathway. researchgate.netnih.gov This could involve, for example, designing analogs that simultaneously inhibit two different enzymes in a cancer signaling cascade.
Systems Biology Approaches: Utilizing computational and experimental systems biology approaches to understand the network-level effects of multi-target modulation by these compounds.
A deeper understanding of the polypharmacology of this scaffold could lead to the development of novel therapeutics with enhanced efficacy and a reduced propensity for the development of drug resistance. researchgate.net
Advancements in Biophysical Characterization Techniques for Complex Biological Systems
A thorough understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design. Future research should leverage advanced biophysical techniques to characterize these interactions in detail, moving beyond simple binding assays to probe the thermodynamics, kinetics, and structural basis of recognition. nih.govelsevierpure.comresearchgate.net
| Biophysical Technique | Information Gained | Application to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govresearchgate.netwikipedia.orgtainstruments.comkhanacademy.org | To obtain a complete thermodynamic profile of the interaction with target proteins, guiding lead optimization. khanacademy.org |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. nih.govnih.govjacksonimmuno.comresearchgate.netnih.govyoutube.com | To determine the binding kinetics and affinity of analogs, providing insights into the duration of the drug-target interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on the ligand-protein complex, identification of the binding site, and characterization of conformational changes upon binding. nih.govcreative-biostructure.comresearchgate.netnih.govportlandpress.com | To map the binding site on target proteins and elucidate the structural basis of molecular recognition. nih.govcreative-biostructure.com |
| X-ray Crystallography | High-resolution three-dimensional structure of the ligand-protein complex. | To provide a detailed atomic-level understanding of the binding mode, informing structure-based drug design. |
By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of how this compound and its derivatives interact with their biological targets, providing a solid foundation for the rational design of more potent and selective modulators.
Contribution to Fundamental Principles of Molecular Recognition and Ligand Design
Beyond its potential as a therapeutic agent, the study of this compound and its analogs can contribute to our fundamental understanding of molecular recognition and ligand design. nih.gov The interplay of the different functional groups within the molecule provides a rich system for investigating the principles that govern ligand-protein interactions. nih.gov
Key research questions in this area include:
The Role of the Sulfonamide Group: Investigating the specific hydrogen bonding and electrostatic interactions of the sulfonamide moiety with different protein active sites.
The Influence of the Benzamide Moiety: Elucidating the contribution of the benzamide group to binding affinity and selectivity, including the role of the 3-methyl substituent. nih.gov
Conformational Flexibility and Preorganization: Studying the conformational preferences of the molecule in solution and how these relate to its bioactive conformation when bound to a target. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide, and how do reaction conditions influence product purity?
The compound is typically synthesized via acylation reactions. A common approach involves reacting 3-methylbenzoyl chloride with 4-(aminomethyl)benzenesulfonamide under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Temperature : Room temperature minimizes side reactions like sulfonamide decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure amide.
Yield optimization (~60-75%) requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, the torsion angle between the benzamide and sulfamoylphenyl groups is typically 85-90°, indicating steric hindrance .
- Spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.2–8.1 ppm; the sulfamoyl NH₂ resonates as a singlet at δ 4.9–5.1 ppm.
- FT-IR : Stretching vibrations at ~1660 cm⁻¹ (C=O amide) and 1320/1150 cm⁻¹ (S=O sulfonamide) confirm functional groups .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Enzyme inhibition : Screen against bacterial acetyl-CoA carboxylase (ACC) or carbonic anhydrase isoforms (e.g., hCA-II) due to sulfonamide’s affinity for zinc-containing active sites .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.
- Antimicrobial activity : Kirby-Bauer disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤1% v/v in assays) to avoid precipitation.
- Stability : Hydrolytic degradation occurs at pH >8.0; use buffered solutions (pH 6.5–7.4) for long-term storage. LC-MS monitors degradation products (e.g., free sulfamoyl group) .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with biological targets?
The sulfamoyl group acts as a zinc-binding motif in metalloenzymes. Molecular dynamics simulations suggest:
- Binding mode : The sulfonamide’s NH₂ coordinates with Zn²⁺ in carbonic anhydrase, while the benzamide moiety occupies a hydrophobic pocket.
- Selectivity : Substituents on the benzamide (e.g., 3-methyl) reduce off-target binding to serum albumin .
Contradictory inhibition data across isoforms (e.g., hCA-I vs. hCA-II) may arise from steric clashes in larger active sites .
Q. How can computational modeling optimize its pharmacokinetic properties?
Q. How should researchers resolve contradictions in reaction yields or bioactivity data?
- Case study : Discrepant yields (40% vs. 70%) in amide coupling may stem from residual moisture. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).
- Bioactivity variance : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to control for false positives .
Q. What strategies improve synthetic scalability without compromising purity?
- Flow chemistry : Continuous reactors reduce reaction time from 12h to 2h, enhancing throughput.
- Catalysis : Pd/C (0.5 mol%) accelerates reductive amination steps, achieving >95% conversion .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent handling .
Q. How does this compound compare structurally and functionally to analogs like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?
Q. What high-throughput methods are suitable for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
